molecular formula C11H15N3O3 B8590629 N-methyl-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

N-methyl-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Cat. No.: B8590629
M. Wt: 237.25 g/mol
InChI Key: YGCQMVRMFXFWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

N-methyl-5-nitro-N-(oxan-4-yl)pyridin-2-amine

InChI

InChI=1S/C11H15N3O3/c1-13(9-4-6-17-7-5-9)11-3-2-10(8-12-11)14(15)16/h2-3,8-9H,4-7H2,1H3

InChI Key

YGCQMVRMFXFWKU-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOCC1)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-methyltetrahydro-2H-pyran-4-amine (172.5 mg, 1.5 mmol) in CH3CN (5 mL) was added K2CO3 (207 mg, 1.5 mmol) and 2-bromo-5-nitropyridine (203 mg, 1 mmol). The reaction was stirred at 80° C. for 16 hours. TLC and LC-Ms showed the reaction had completed and the reaction was poured into water, extracted with EA, washed with water and brine, dried and concentrated to give a yellow solid. MS (m/z): 238 (M+H)+
Quantity
172.5 mg
Type
reactant
Reaction Step One
Name
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
203 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.